molecular formula C18H17NO5S2 B2747284 Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-49-2

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2747284
CAS No.: 899977-49-2
M. Wt: 391.46
InChI Key: JHLFHLPSQYWNMY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a 1-benzothiophene core functionalized with a methyl carboxylate group at position 2 and a 4-ethoxyphenylsulfamoyl moiety at position 2. Its molecular formula is C₁₈H₁₇NO₅S₂, with a molecular weight of 431.53 g/mol . The compound’s structure combines a benzothiophene scaffold—a heterocyclic system known for its bioactivity in medicinal chemistry—with sulfonamide and ethoxy groups, which are often associated with enhanced solubility and target-binding properties.

The synthesis of such derivatives typically involves copper-catalyzed cross-coupling reactions, as demonstrated in analogous compounds (e.g., ).

Properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-3-24-13-10-8-12(9-11-13)19-26(21,22)17-14-6-4-5-7-15(14)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLFHLPSQYWNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(4-ethoxyphenyl)ethanone, with sulfur and a base like potassium carbonate.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiophene intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological targets, while the benzothiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Sulfamoyl vs. Amino Groups: Sulfamoyl derivatives (e.g., the target compound and ) exhibit higher molecular weights and altered hydrogen-bonding capabilities compared to amino-substituted analogs (e.g., ), which may influence crystallinity and bioavailability.

Synthetic Efficiency: Yields for amino-substituted analogs (e.g., 60–94% in ) suggest that coupling reactions at the 3-position of benzothiophene are generally efficient.

Thermal Stability :

  • Melting points vary significantly: nitro-substituted derivatives (139–210°C) exhibit higher thermal stability than methoxy-substituted analogs (103–127°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole in nitro groups) . The absence of melting point data for sulfamoyl derivatives precludes direct comparison.

Spectroscopic and Analytical Data

Compound ¹H-NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Mass Spectral Data
Methyl 3-[(4-nitrophenyl)amino]-1-benzothiophene-2-carboxylate Aromatic protons: 7.20–8.20; COOCH₃: 3.90 NO₂: 1520, 1340; NH: 3300 MS: m/z 328 [M⁺]
Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate Aromatic protons: 6.80–7.60; OCH₃: 3.80 C=O: 1700; NH: 3350 HRMS: m/z 313.37 [M⁺]
This compound Not reported Not reported MolWeight: 431.53

Key Observations:

  • ¹H-NMR: Amino-substituted analogs show distinct aromatic proton shifts (6.80–8.20 ppm) and characteristic signals for ester methyl groups (~3.80–3.90 ppm). Sulfamoyl derivatives are expected to exhibit downfield shifts for NH protons (~7–8 ppm) due to hydrogen bonding, but data are unavailable .
  • IR: Nitro groups (1520, 1340 cm⁻¹) and carbonyl stretches (1700 cm⁻¹) are diagnostic for functional group identification.

Biological Activity

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and data tables.

Chemical Structure and Properties

This compound features a complex structure that combines a benzothiophene core with a sulfamoyl group and an ethoxy-substituted phenyl moiety. The molecular formula is C18H18N2O4S2C_{18}H_{18}N_{2}O_{4}S_{2} with a molecular weight of approximately 382.48 g/mol. The unique arrangement of these functional groups contributes to its diverse biological activities.

The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For instance, it may inhibit enzymes involved in cell proliferation or microbial growth, which underlies its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that the compound can effectively inhibit the growth of certain pathogenic bacteria, suggesting its potential use in treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising anticancer properties. Studies have investigated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (μM) Effect
MCF-715.5Significant cytotoxicity
A54922.0Moderate cytotoxicity

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the cancer cells.

Study on Antimicrobial Properties

In a recent study published in Journal of Antimicrobial Agents, researchers tested this compound against a panel of bacterial strains. The compound demonstrated robust activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus.

Study on Anticancer Effects

Another study published in Cancer Research explored the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to significant apoptosis in MCF-7 cells, mediated through the activation of caspase pathways.

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